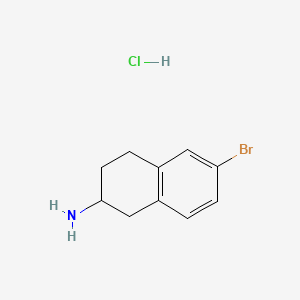

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAYWFRPXBBGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696249 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133277-08-4 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, including its chemical identity, physical properties, synthesis, and potential biological significance. While a specific CAS number for the hydrochloride salt is not prominently available in public databases, this guide will also cover the standard procedure for its preparation from the free base.

Chemical Identity and Properties

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of 2-aminotetralin. The free base is identified by the CAS number 167355-41-1.[1][2][3] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number (Free Base) | 167355-41-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrN | [3] |

| Molecular Weight | 226.11 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Density | 1.413 g/cm³ | [2] |

| Boiling Point | 298.704 °C at 760 mmHg | [2] |

| Flash Point | 134.452 °C | [2] |

| Refractive Index | 1.594 | [2] |

| Vapor Pressure | 0.001 mmHg at 25 °C | [2] |

Table 2: Analytical Data

| Data Type | Details | Source |

| ¹H NMR (300 MHz, CD₃OD) | δ 7.27-7.35 (m, 8H), 7.05 (d, J = 8.4Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J = 3.9, 16.2Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J = 9.9, 16.2Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H) | [5] |

| LRMS | m/z 226.1 (M+H)⁺, 209 (M+H-NH₃)⁺ | [5] |

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically proceeds via reductive amination of the corresponding ketone.

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol is based on the reductive amination of 6-bromo-3,4-dihydro-1H-naphthalen-2-one.

Materials:

-

6-bromo-3,4-dihydro-1H-naphthalen-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol (MeOH)

-

2M Hydrochloric acid (HCl)

-

1.0 N Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (5.52 g, 71.61 mmol) in methanol (100 mL), add sodium cyanoborohydride (0.67 g, 10.66 mmol) at room temperature.[5]

-

Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.[5]

-

After the reaction is complete, acidify the mixture with 2M HCl and stir for 10 minutes.[5]

-

Remove the methanol by evaporation under reduced pressure.[5]

-

Extract the aqueous residue twice with dichloromethane.[5]

-

Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.[5]

-

Extract the basified aqueous layer twice with dichloromethane.[5]

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in a vacuum to yield the product as a yellow oil.[5]

Experimental Protocol: Preparation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (free base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

Procedure:

-

Dissolve the purified 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine free base in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under a vacuum.

Synthesis and Reaction Pathway

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine from its corresponding ketone is a standard reductive amination reaction. The logical workflow for its synthesis and subsequent salt formation is depicted below.

Caption: Synthesis pathway of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride.

Biological Activity and Potential Applications

Derivatives of 2-aminotetralin are known to interact with various receptors in the central nervous system, particularly dopaminergic and serotonergic receptors. While specific biological data for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is not extensively published, its structural similarity to other pharmacologically active aminotetralins suggests potential for investigation in several areas:

-

Dopamine Receptor Ligands: Aminotetralin scaffolds are common in compounds targeting dopamine receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.

-

Serotonin Receptor Ligands: Modifications of the aminotetralin structure can yield ligands for various serotonin receptor subtypes, which are targets for antidepressants, anxiolytics, and antipsychotics.

-

Adrenergic Receptor Ligands: Some aminotetralin derivatives have shown activity at adrenergic receptors, suggesting potential applications in cardiovascular and autonomic nervous system research.

The bromo-substituent at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially altering its receptor binding affinity, selectivity, and metabolic stability. Therefore, this compound serves as a valuable building block or lead compound for the development of novel therapeutics targeting the central nervous system.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This document collates available data on its chemical structure, and physical characteristics, and outlines relevant experimental protocols for their determination. The information herein is intended to support research and development activities involving this compound.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene hydrochloride

Chemical Formula: C₁₀H₁₃BrClN

Molecular Weight: 262.58 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the available quantitative physicochemical data for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt is presented below. It is important to note that while data for the free amine is available, specific experimental values for the hydrochloride salt are limited in the public domain.

Table 1: Physicochemical Properties

| Property | Value (Free Amine) | Value (Hydrochloride Salt) |

| Molecular Formula | C₁₀H₁₂BrN[1][2][3][4] | C₁₀H₁₃BrClN |

| Molecular Weight | 226.11 g/mol [1][2][3][4] | 262.58 g/mol |

| Appearance | Solid[5][6] | - |

| Boiling Point | 298.704 °C at 760 mmHg[5][6] | - |

| Density | 1.413 g/cm³[5][6] | - |

| Flash Point | 134.452 °C[5][6] | - |

| Melting Point | - | Not available |

| Solubility | - | Not available |

| pKa | - | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of amine hydrochloride salts are outlined below. These are generalized protocols and may require optimization for the specific compound of interest.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter, particularly in drug development. The shake-flask method is a common technique to determine thermodynamic solubility.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms. Potentiometric titration is a precise method for pKa determination.

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been deprotonated.

Caption: Workflow for pKa Determination.

Potential Biological Activity and Signaling Pathways

The interaction of 2-aminotetralin derivatives with these G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades. For instance, activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors often has the opposite effect.[5] Similarly, different serotonin receptor subtypes are coupled to various G-proteins, leading to diverse intracellular responses.[5]

Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Caption: Generalized GPCR Signaling Pathway.

Synthesis

The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reductive amination of the corresponding tetralone. The hydrochloride salt can then be formed by treating the free amine with hydrochloric acid.[3][8]

General Synthetic Scheme:

-

Reductive Amination: 6-bromo-3,4-dihydronaphthalen-2(1H)-one is reacted with an amine source, such as ammonium acetate, and a reducing agent, like sodium cyanoborohydride, in a suitable solvent like methanol.[3][8]

-

Workup and Purification: The reaction mixture is worked up to isolate the free amine, which may be purified by techniques such as column chromatography.[3][8]

-

Salt Formation: The purified free amine is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Caption: Synthetic Route Overview.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

"6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride molecular structure"

An In-depth Analysis for Chemical and Pharmaceutical Research

This document provides a comprehensive technical overview of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a halogenated tetralin derivative of interest in synthetic chemistry and drug discovery. It details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and safety information.

Molecular Structure and Identification

This compound is a bicyclic aromatic amine. The core structure consists of a tetrahydronaphthalene scaffold, which is a naphthalene ring system where one of the two rings is fully saturated. A bromine atom is substituted at the 6-position of the aromatic ring, and an amine group is located at the 2-position of the saturated ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Table 1: Chemical Identifiers

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

|---|---|---|---|

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | This compound | [1] |

| CAS Number | 167355-41-1 | Not explicitly defined; refers to parent | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [1] |

| Molecular Weight | 226.11 g/mol | 262.58 g/mol | [1] |

| InChIKey | WMALPFDUOAVVMB-UHFFFAOYSA-N | Not available | [1] |

| Canonical SMILES | C1C(CC2=CC(=C(C=C2)Br)C1)N | Not available |

| Synonyms | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene | Not applicable |[3] |

Physicochemical and Spectroscopic Data

Quantitative data for the hydrochloride salt is limited. The following tables summarize available data, primarily for the free base form of the compound.

Table 2: Physicochemical Properties (Free Base)

| Property | Value | Reference |

|---|---|---|

| Appearance | Yellow Oil / Solid | [2][3] |

| Density | 1.413 g/cm³ (Predicted) | [3] |

| Boiling Point | 298.7 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 134.5 °C (Predicted) |[3] |

Table 3: Spectroscopic Data (Free Base)

| Spectrum Type | Data | Reference |

|---|---|---|

| ¹H NMR | (300 MHz, CD₃OD) δ 7.27-7.35 (m), 7.05 (d, J=8.4Hz), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H) Note: The reported integration for aromatic protons appears inconsistent and should be treated with caution. | [2] |

| LRMS | m/z 226.1 [M+H]⁺, 209.0 [M+H-NH₃]⁺ |[2] |

Synthesis Protocol

The synthesis of the free base, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is achieved via reductive amination of the corresponding ketone. The hydrochloride salt is subsequently formed by treating the amine with hydrochloric acid.

Experimental Protocol: Reductive Amination [2]

-

Step 1: Reaction Setup

-

To a solution of methanol (100 mL) containing 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc, 5.52 g, 71.61 mmol), add sodium cyanoborohydride (NaCNBH₃, 0.67 g, 10.66 mmol) at room temperature.[2]

-

Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.[2]

-

-

Step 2: Work-up and Extraction

-

Acidify the reaction mixture with 2M HCl and stir for 10 minutes.[2]

-

Remove the methanol by evaporation under reduced pressure.[2]

-

Extract the resulting aqueous mixture twice with dichloromethane (CH₂Cl₂). Discard the organic layers.[2]

-

Adjust the aqueous layer to a pH of 10 with 1.0 N NaOH.[2]

-

Extract the basified aqueous layer twice with fresh dichloromethane.[2]

-

-

Step 3: Isolation

-

Combine the final organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum to yield the target product as a yellow oil (approx. 65% yield).[2]

-

-

Step 4: Hydrochloride Salt Formation

-

Dissolve the resulting free base oil in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Isolate the salt by filtration and dry under a vacuum.

-

Below is a diagram illustrating the synthesis workflow.

Applications in Research and Drug Development

While specific biological activities for this exact compound are not extensively documented in the public domain, its structure is characteristic of a scaffold used in medicinal chemistry. Aminotetralin derivatives are known to interact with various CNS receptors. Furthermore, the presence of a bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, making it a valuable building block for creating more complex molecules and chemical libraries for drug screening.

Safety and Handling

The compound is classified as hazardous. Researchers and laboratory professionals must handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Code | Description | Reference |

|---|---|---|

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation |[1] |

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Technical Guide: Spectroscopic and Biological Profile of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and relevant biological context for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. While a comprehensive experimental dataset for the hydrochloride salt is not fully available in the public domain, this document consolidates the known information for the corresponding free amine and provides a framework for its synthesis and potential biological evaluation.

Spectroscopic Data

Comprehensive spectroscopic data for this compound is limited in publicly accessible literature. However, data for the free amine, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is available and provides a crucial reference for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (free amine) has been reported. The chemical shifts (δ) are presented in the table below.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.27-7.35 | m | - |

| Aromatic-H | 7.05 | d | 8.4 |

| CH-N | 3.56 | m | - |

| CH₂ | 3.17 | dd | 3.9, 16.2 |

| CH₂ | 2.95 | m | - |

| CH₂ | 2.81 | dd | 9.9, 16.2 |

| CH₂ | 2.19-2.29 | m | - |

| CH₂ | 1.79-1.92 | m | - |

| Solvent: CD₃OD, Spectrometer Frequency: 300 MHz[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) data for the free amine shows the protonated molecule and a characteristic fragmentation pattern.

| Ion | m/z |

| [M+H]⁺ | 226.1 |

| [M+H-NH₃]⁺ | 209 |

| Method: Not specified[1] |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine[1]

A common synthetic route to the free amine involves the reductive amination of the corresponding ketone. The hydrochloride salt is formed in an intermediate step.

Materials:

-

6-bromo-3,4-dihydro-1H-naphthalen-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol (MeOH)

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

1.0 N Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (5.52 g, 71.61 mmol) in methanol (100 mL) is prepared.

-

Sodium cyanoborohydride (0.67 g, 10.66 mmol) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

The reaction is acidified with 2M HCl and stirred for 10 minutes. At this stage, the this compound is formed in solution.

-

Methanol is removed by evaporation.

-

The mixture is extracted twice with dichloromethane.

-

The aqueous layer is adjusted to a pH of 10 with 1.0 N NaOH to deprotonate the amine.

-

The aqueous layer is extracted twice with dichloromethane.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the free amine as a yellow oil.

Caption: Synthesis workflow for 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not available, the broader class of 2-aminotetralin derivatives is well-documented for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.

Derivatives of 2-aminotetralin are known to exhibit affinity for several serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₂C receptors.[2] The nature of this interaction (agonist, antagonist, or inverse agonist) is highly dependent on the substitution pattern on both the aromatic ring and the amine.

Given this context, it is plausible that this compound may act as a ligand for one or more serotonin receptors. The potential downstream signaling pathways would depend on the specific receptor subtype and the nature of the interaction. For instance, agonism at Gαi/o-coupled receptors like 5-HT₁A would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Conversely, interaction with Gαq/11-coupled receptors such as 5-HT₂C would activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Potential GPCR signaling pathway for aminotetralin derivatives.

Disclaimer: The information provided in this technical guide is based on currently available public data. The biological activity and specific signaling pathways for this compound remain to be experimentally determined. Researchers are advised to conduct their own comprehensive characterization and biological evaluation.

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: Safety and Handling

Disclaimer: This document synthesizes available data for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt. It is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for the hydrochloride salt was not available at the time of writing; therefore, safety and handling information is derived from data on the free base and structurally similar compounds. All users should conduct their own risk assessments and consult relevant institutional and regulatory guidelines before handling this chemical.

Chemical and Physical Properties

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a substituted tetralin derivative. The hydrochloride salt is generally supplied as a solid.[1] The following tables summarize the known physical and chemical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride | [2] |

| CAS Number | 133277-08-4 | [2] |

| Molecular Formula | C₁₀H₁₂BrN⋅HCl | [2] |

| Molecular Weight | 262.57 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [3] |

| Molecular Weight (Free Base) | 226.11 g/mol | [1] |

| Molecular Formula (Free Base) | C₁₀H₁₂BrN | [1] |

| Boiling Point (Free Base) | 298.704 °C at 760 mmHg | [4] |

| Density (Free Base) | 1.413 g/cm³ | [4] |

| Flash Point (Free Base) | 134.452 °C | [4] |

| Vapor Pressure (Free Base) | 0.001 mmHg at 25 °C | [4] |

| Refractive Index (Free Base) | 1.594 | [4] |

Safety and Hazard Information

This compound is considered hazardous. The GHS classification for the free base, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning[5]

Precautionary Statements

The following precautionary statements are recommended for handling this chemical[5][6]:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[7]

-

Use only with adequate ventilation.[7]

-

Avoid formation of dust and aerosols.[6]

-

Minimize dust generation and accumulation.[7]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Recommended storage temperature is 4°C, protected from light.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear suitable protective clothing and gloves.[7]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[7]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[7]

-

In Case of Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[7]

-

In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[7]

-

If Swallowed: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide gas.[8]

-

Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Experimental Protocols

The following is a general procedure for the synthesis of the free base, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[9]

Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc, 5.52 g, 71.61 mmol) in methanol (100 mL).

-

Reduction: Add sodium cyanoborohydride (NaCNBH₃, 0.67 g, 10.66 mmol) to the solution at room temperature.

-

Reaction Time: Stir the reaction mixture at room temperature for 20 hours. The solution will turn yellow.

-

Acidification: After the reaction is complete, acidify the mixture with 2M HCl and stir for 10 minutes.

-

Solvent Removal: Remove the methanol by evaporation under reduced pressure.

-

Extraction (Acidic): Extract the aqueous mixture twice with dichloromethane (CH₂Cl₂).

-

Basification: Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.

-

Extraction (Basic): Extract the basic aqueous layer twice with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic layers from the basic extraction, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum.

-

Product: The target product, 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, is obtained as a yellow oil (1.31 g, 65% yield).[9]

Note: The hydrochloride salt can be formed by treating the free base with a solution of HCl.

Visualizations

Toxicological and Biological Information

There is currently a lack of publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. Furthermore, no information regarding its biological activity, mechanism of action, or associated signaling pathways has been identified in the reviewed literature. This compound is sold for research and development purposes only.[2][7]

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS 167355-41-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key intermediate in the development of various pharmacologically active agents. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field of medicinal chemistry and drug discovery.

Introduction

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt are valuable building blocks in organic synthesis. The strategic placement of the bromine atom on the aromatic ring and the amino group on the saturated portion of the tetralin scaffold allows for a wide range of chemical modifications, making it a crucial intermediate for the synthesis of diverse molecular architectures with potential therapeutic applications. This guide focuses on the most common and well-documented synthetic pathway, proceeding via the reductive amination of 6-bromo-2-tetralone.

Primary Synthetic Pathway

The most prevalent method for the synthesis of the target compound involves a two-step process:

-

Synthesis of the Ketone Intermediate: Preparation of 6-bromo-2-tetralone.

-

Reductive Amination and Salt Formation: Conversion of the ketone to the final hydrochloride salt.

There are two main approaches to obtaining the necessary precursor, 6-bromo-2-tetralone.

Synthesis of 6-bromo-2-tetralone

Method A: Friedel-Crafts Acylation

This classic approach involves the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to construct the tetralone ring system.[1][2]

Method B: Isomerization of 6-bromo-1-tetralone

An alternative route begins with the more readily available 6-bromo-1-tetralone. This multi-step process involves a sequence of reduction, dehydration, epoxidation, and subsequent epoxide ring-opening to yield the desired 6-bromo-2-tetralone isomer.[2][3]

Reductive Amination to 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

The key transformation is the reductive amination of 6-bromo-2-tetralone.[4] This reaction typically utilizes an amine source, such as ammonium acetate, and a reducing agent capable of selectively reducing the intermediate imine in the presence of the ketone. Sodium cyanoborohydride is a commonly employed reducing agent for this purpose.[4][5]

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocols

Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine[4]

Materials:

-

6-bromo-3,4-dihydro-1H-2-naphthalenone (6-bromo-2-tetralone)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol (MeOH)

-

2M Hydrochloric acid (HCl)

-

1.0 N Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromo-3,4-dihydro-1H-2-naphthalenone (2 g, 8.89 mmol) in methanol (100 mL), add ammonium acetate (5.52 g, 71.61 mmol).

-

To this mixture, add sodium cyanoborohydride (0.67 g, 10.66 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 20 hours. The solution will typically turn yellow.

-

After the reaction is complete, acidify the mixture with 2M HCl and stir for an additional 10 minutes.

-

Remove the methanol by evaporation under reduced pressure.

-

Extract the aqueous residue twice with dichloromethane.

-

Adjust the pH of the aqueous layer to 10 with 1.0 N NaOH.

-

Extract the now basic aqueous layer twice with dichloromethane.

-

Combine the organic layers from the basic extraction, dry over anhydrous MgSO₄, and concentrate in a vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine as a yellow oil.

Synthesis of this compound

Materials:

-

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

-

Anhydrous diethyl ether (or other suitable solvent like isopropanol)

-

Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

-

Continue the addition until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under a vacuum to obtain this compound as a solid.

Data Presentation

Quantitative Data for the Reductive Amination Step[4]

| Parameter | Value |

| Starting Material | |

| 6-bromo-3,4-dihydro-1H-2-naphthalenone | 2 g (8.89 mmol) |

| Reagents | |

| Ammonium acetate | 5.52 g (71.61 mmol) |

| Sodium cyanoborohydride | 0.67 g (10.66 mmol) |

| Solvent | |

| Methanol | 100 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 20 hours |

| Product | |

| 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 1.31 g |

| Yield | 65% |

Physicochemical Properties

| Property | 6-bromo-2-tetralone | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |

| Molecular Formula | C₁₀H₉BrO | C₁₀H₁₂BrN |

| Molecular Weight | 225.08 g/mol [3] | 226.11 g/mol [6] |

| CAS Number | 4133-35-1[3] | 167355-41-1[4] |

| Appearance | Amber crystalline solid[1] | Yellow oil[4] |

| Melting Point | 70-76 °C[3] | Not available |

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Workflow for the reductive amination and salt formation steps.

References

- 1. prepchem.com [prepchem.com]

- 2. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Elucidating the Mechanism of Action of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride belongs to the 2-aminotetralin class of compounds, a scaffold known for its significant activity within the central nervous system.[1][2] While comprehensive data for this specific halogenated analog is not extensively documented in peer-reviewed literature, this guide synthesizes information from structurally related compounds to propose a likely mechanism of action and outlines the rigorous experimental procedures required for its full characterization. The 2-aminotetralin framework serves as a rigid analog of phenethylamine, predisposing these molecules to interact with monoamine neurotransmitter systems.[1][2] This document details the probable molecular targets, the downstream signaling cascades, and the established in-vitro and in-vivo methodologies used to profile such compounds.

Proposed Mechanism of Action

Based on the core 2-aminotetralin structure, the primary pharmacological activity of this compound is hypothesized to be the modulation of dopamine and serotonin (5-HT) receptors and transporters.[1][2][3] The specific substitutions on the tetralin ring system are critical in defining the affinity, selectivity, and functional activity (i.e., agonist, antagonist, or reuptake inhibitor) at these targets.[2][4]

Derivatives of 2-aminotetralin have been shown to act as:

-

Dopamine Receptor Agonists: Particularly at D2-like (D2, D3, D4) receptors.[2]

-

Serotonin Receptor Modulators: Interacting with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[4]

-

Monoamine Reuptake Inhibitors: Blocking the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).

The bromine substitution at the 6-position likely influences the compound's lipophilicity and electronic properties, which can alter its binding affinity and selectivity profile compared to the parent 2-aminotetralin molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

Potential Research Applications of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a notable derivative of the 2-aminotetralin scaffold, is a versatile chemical intermediate with significant potential in pharmacological research and drug discovery. Its structural features make it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the known and potential research applications of this compound, complete with experimental protocols, data summaries, and pathway visualizations to facilitate its use in a laboratory setting.

Chemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-2-aminotetralin hydrochloride, 6-BAT hydrochloride |

| CAS Number | 167355-41-1 (free base) |

| Molecular Formula | C₁₀H₁₃BrClN |

| Molecular Weight | 262.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and methanol |

Primary Research Application: A Versatile Synthetic Intermediate

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of a primary amine and a bromo-substituted aromatic ring allows for a variety of chemical modifications, making it a valuable starting material for medicinal chemists.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor 1 Agonists

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is utilized in the development of selective S1P1 receptor agonists. These compounds are of significant interest for the treatment of autoimmune diseases such as multiple sclerosis.

Experimental Protocol: Synthesis of an S1P1 Receptor Agonist Intermediate

This protocol outlines a general procedure for the reductive amination of a ketone precursor to form the 6-bromo-2-aminotetralin core, which can then be further elaborated.

-

Materials: 6-bromo-3,4-dihydronaphthalen-2(1H)-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃), Methanol (MeOH), Dichloromethane (CH₂Cl₂), 2M Hydrochloric acid (HCl), 1N Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of 6-bromo-3,4-dihydronaphthalen-2(1H)-one (1 equivalent) in methanol, add ammonium acetate (8 equivalents).

-

Stir the mixture at room temperature, then add sodium cyanoborohydride (1.2 equivalents).

-

Continue stirring at room temperature for 20 hours.

-

Acidify the reaction mixture with 2M HCl and stir for 10 minutes.

-

Remove methanol by evaporation under reduced pressure.

-

Extract the aqueous residue twice with dichloromethane.

-

Adjust the pH of the aqueous layer to 10 with 1N NaOH and extract twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[1]

-

References

An In-depth Technical Guide to the Homologs and Analogs of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, pharmacological properties, and molecular mechanisms of action of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and its closely related homologs and analogs. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biogenic amine receptors, most notably dopamine and serotonin receptors. This document details the structure-activity relationships (SAR) within this chemical class, with a particular focus on how substitutions on the aromatic ring and the amino group influence receptor affinity and functional activity. Detailed experimental protocols for chemical synthesis and key pharmacological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in this area.

Introduction

The 2-aminotetralin framework, a rigid analog of phenethylamine, is a cornerstone in the development of ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The constrained conformation of the phenethylamine moiety within the tetralin ring system provides a valuable tool for probing the conformational requirements of receptor binding sites. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, the subject of this guide, and its derivatives represent a class of compounds with significant potential for modulating dopaminergic and serotonergic neurotransmission, making them attractive candidates for the development of therapeutics for a range of neurological and psychiatric disorders.

This guide will explore the synthesis of these compounds, delve into their structure-activity relationships, and provide detailed methodologies for their pharmacological characterization.

Chemical Synthesis

The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its N-substituted homologs and analogs typically commences from the corresponding tetralone precursor, 6-bromo-2-tetralone.

Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

A common and effective method for the synthesis of the primary amine is through reductive amination of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (6-bromo-2-tetralone).[1]

Experimental Protocol:

-

Step 1: Reaction Setup: To a solution of methanol (100 mL) containing 6-bromo-3,4-dihydro-1H-naphthalen-2-one (2 g, 8.89 mmol) and ammonium acetate (NH₄OAc) (5.52 g, 71.61 mmol), sodium cyanoborohydride (NaCNBH₃) (0.67 g, 10.66 mmol) is added at room temperature.[1]

-

Step 2: Reaction Execution: The reaction mixture is stirred at room temperature for 20 hours. The solution will typically turn yellow.[1]

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is acidified with 2M HCl and stirred for 10 minutes, followed by the evaporation of methanol. The resulting mixture is extracted twice with dichloromethane (CH₂Cl₂). The aqueous layer is then adjusted to a pH of 10 with 1.0 N NaOH and extracted again twice with dichloromethane. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under vacuum to yield 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.[1]

Synthesis of N-Substituted Homologs and Analogs

The synthesis of N-alkyl and N,N-dialkyl homologs can be achieved by modifying the reductive amination protocol. Instead of ammonium acetate, the appropriate primary or secondary amine is used in the reaction with 6-bromo-2-tetralone and a reducing agent like sodium triacetoxyborohydride.

Caption: General workflow for the synthesis of N-substituted 6-bromo-2-aminotetralin analogs.

Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological profile of 2-aminotetralin derivatives is primarily dictated by the nature and position of substituents on both the aromatic ring and the amino group. While specific quantitative data for this compound is not extensively available in the public domain, the well-established SAR of the broader class of 5-substituted-2-aminotetralins (5-SATs) provides valuable insights into its expected biological activities. These compounds are known to exhibit high affinity for serotonin (5-HT) and dopamine receptors.[2][3][4]

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of representative 5-substituted-2-aminotetralin analogs at various serotonin receptor subtypes. This data illustrates the high affinity and potential for selectivity within this class of compounds.

| Compound | 5-HT₁A Ki (nM) | 5-HT₁B Ki (nM) | 5-HT₁D Ki (nM) | 5-HT₇ Ki (nM) | Reference |

| (2S)-5-PAT | 15 | 18 | 2.5 | - | [3] |

| (2S)-FPT | 12 | 6.1 | 3.0 | - | [3] |

| (2S)-CPT | 25 | 8.0 | 4.2 | - | [3] |

| UH-301 (5-fluoro-8-hydroxy-2-dipropylaminotetralin) | - | - | - | 12 | [2] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity

Many 2-aminotetralin derivatives act as agonists at serotonin and dopamine receptors. Their functional potency (EC₅₀) and efficacy (Eₘₐₓ) are critical parameters in determining their therapeutic potential.

| Compound | Receptor | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of max response) | Reference |

| (2S)-5-PAT | 5-HT₁A | cAMP Inhibition | 10 | >90% (Full Agonist) | [3] |

| (2S)-5-PAT | 5-HT₁B | cAMP Inhibition | 30 | ~30% (Partial Agonist) | [3] |

| (2S)-5-PAT | 5-HT₁D | cAMP Inhibition | 1.5 | >90% (Full Agonist) | [3] |

Note: EC₅₀ represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Eₘₐₓ is the maximum response achievable by the ligand.

Signaling Pathways

The biological effects of 2-aminotetralin derivatives are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families, which are coupled to stimulatory (Gαs/olf) and inhibitory (Gαi/o) G-proteins, respectively.

Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.

Serotonin 5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a member of the 5-HT₁ receptor family and is coupled to the inhibitory G-protein, Gαi/o. Activation of this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Simplified signaling pathway for the 5-HT₁A receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[5]

cAMP Functional Assay

This assay measures a compound's ability to modulate the intracellular concentration of cyclic AMP (cAMP), indicating its functional activity as an agonist or antagonist at Gs or Gi-coupled receptors.

Detailed Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured to confluency.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist assays, cells are co-incubated with the test compound and a known agonist.

-

Forskolin Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for the test compound.[5]

Conclusion

The 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold and its derivatives represent a promising class of compounds for the modulation of dopaminergic and serotonergic systems. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for screening. The structure-activity relationships, particularly gleaned from analogs such as the 5-SATs, indicate that high affinity and functional selectivity can be achieved through judicious chemical modification. The provided experimental protocols for synthesis and pharmacological characterization offer a robust framework for researchers to explore the therapeutic potential of this chemical class. Future work should focus on obtaining specific pharmacological data for the 6-bromo substituted analogs to further elucidate their potential as drug candidates for neurological and psychiatric disorders.

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 [chemicalbook.com]

- 2. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride as a Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a versatile chemical intermediate in the synthesis of novel bioactive compounds, particularly targeting dopamine and serotonin receptors.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of ligands targeting G protein-coupled receptors (GPCRs) implicated in a variety of neurological and psychiatric disorders. Its tetralin core provides a rigid scaffold that can mimic the conformation of endogenous neurotransmitters, while the bromo- and amino-functionalities offer versatile handles for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective receptor agonists, antagonists, or modulators.

The primary applications of this intermediate lie in the development of ligands for dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT1A and 5-HT7 receptors. Dysregulation of these receptor systems is associated with conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.

General Synthetic Workflow

The general synthetic strategy involves the functionalization of the primary amine of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. This is typically achieved through N-alkylation or acylation reactions to introduce various pharmacophoric elements. The bromo-substituent on the aromatic ring can be further modified, for example, via cross-coupling reactions, to explore additional chemical space and optimize ligand-receptor interactions.

Application in Dopamine D2 Receptor Ligand Synthesis

The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. The following protocol outlines a general procedure for the synthesis of a novel D2 receptor ligand.

Experimental Protocol: Synthesis of a Representative Dopamine D2 Receptor Ligand

Objective: To synthesize a novel dopamine D2 receptor ligand via N-alkylation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Materials:

-

This compound

-

Appropriate alkylating agent (e.g., a substituted phenethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Add the desired alkylating agent (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired N-alkylated product.

Quantitative Data: Dopamine Receptor Ligands

The following table summarizes the binding affinities of representative dopamine receptor ligands synthesized from 2-aminotetralin derivatives.

| Compound ID | R Group (Modification) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Reference |

| 7i | N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | 72.4 | 3.8 | [1] |

| [¹⁸F]MCL-524 | Aporphine derivative | High affinity for D2high state | - | [2] |

Note: Data is compiled from various sources and direct comparison should be made with caution.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.

Application in Serotonin 5-HT7 Receptor Ligand Synthesis

The versatile nature of the 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine scaffold also allows for its use in the synthesis of ligands for serotonin receptors, including the 5-HT7 receptor, which is a target for the treatment of depression and cognitive disorders.

Experimental Protocol: Synthesis of a Representative Serotonin 5-HT7 Receptor Ligand

Objective: To synthesize a novel serotonin 5-HT7 receptor ligand via amide coupling with 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Materials:

-

This compound

-

A suitable carboxylic acid

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Quantitative Data: Serotonin Receptor Ligands

The following table presents binding affinity data for representative serotonin receptor ligands derived from aminotetralin scaffolds.

| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Compound 21 | 5-HT1A | 0.74 | Full Agonist | [3] |

| Compound 21 | 5-HT7 | 8.4 | Antagonist | [3] |

Note: Data is compiled from various sources and direct comparison should be made with caution.

Serotonin 5-HT7 Receptor Signaling Pathway

The serotonin 5-HT7 receptor is a G protein-coupled receptor that primarily couples to the Gs family of G proteins.[4][5] Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA).[4][5] This pathway is involved in regulating various neuronal processes.[4][5] The 5-HT7 receptor can also couple to G12 proteins, activating Rho GTPases and influencing the cytoskeleton.[4]

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of compounds with significant potential in neuropharmacology. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel ligands targeting dopamine and serotonin receptors, contributing to the development of new therapeutics for CNS disorders. Further exploration of the chemical space around this scaffold is warranted to identify next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The derivatization strategies outlined below focus on targeting key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders.

Introduction

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine serves as a valuable starting material in medicinal chemistry due to its structural resemblance to endogenous neurotransmitters. Derivatives of the 2-aminotetralin core are known to exhibit significant activity at dopamine and serotonin receptors, making them attractive candidates for the development of new treatments for conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.[1] This document details procedures for N-acylation, reductive amination, and urea/thiourea formation, providing a foundation for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.

Target Receptors and Signaling Pathways

The primary molecular targets for derivatives of this scaffold are the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A).[2][3] Both are GPCRs that play crucial roles in neurotransmission.

-

Dopamine D2 Receptor (D2R): D2R is a key target for antipsychotic medications. It is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.[4]

-

Serotonin 1A Receptor (5-HT1A): The 5-HT1A receptor is a target for anxiolytic and antidepressant drugs. Like D2R, it is coupled to Gi/o proteins and its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4]

The interplay between D2 and 5-HT1A receptor signaling is a key area of research in psychopharmacology, with dual-acting ligands offering the potential for improved therapeutic profiles.[1]

Experimental Protocols

Note: 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is commercially available as a hydrochloride salt. Prior to derivatization, the free base should be generated by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, and extracting with an organic solvent.

Protocol 1: N-Acylation

This protocol describes the synthesis of N-acyl derivatives, which can be used to explore the impact of amide functionalities on receptor binding and activity.

Materials:

-

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

-

Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et3N) or pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acyl derivative.

Protocol 2: Reductive Amination

This protocol allows for the introduction of a wide variety of substituents on the nitrogen atom via reaction with aldehydes or ketones.

Materials:

-

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

-

Aldehyde or ketone (e.g., benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-substituted derivative.

Protocol 3: Urea and Thiourea Formation

This protocol describes the synthesis of urea and thiourea derivatives, which can act as hydrogen bond donors and acceptors, influencing ligand-receptor interactions.

Materials:

-

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine

-

Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the solid product with a suitable solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.

-

The resulting urea or thiourea derivative is often pure enough for biological testing, but can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the reported biological activities of representative 2-aminotetralin derivatives at the dopamine D2 and serotonin 5-HT1A receptors. This data can be used as a benchmark for newly synthesized compounds.

Table 1: Dopamine D2 Receptor Binding Affinities of 2-Aminotetralin Derivatives

| Compound | R1 | R2 | R3 | Ki (nM) for D2 Receptor | Reference |

| 1 | H | H | H | 250 | [2] |

| 2 | H | Propyl | H | 15 | [2] |

| 3 | H | Propyl | Propyl | 5 | [2] |

| 4 | OMe | H | H | 180 | [2] |

| 5 | OMe | Propyl | H | 8 | [2] |

| 6 | OMe | Propyl | Propyl | 2 | [2] |

Binding affinities are expressed as Ki values, where a lower value indicates higher affinity.

Table 2: Serotonin 5-HT1A Receptor Binding Affinities of 2-Aminotetralin Derivatives

| Compound | R1 | R2 | R3 | Ki (nM) for 5-HT1A Receptor | Reference |

| 7 | OH | Propyl | Propyl | 1.2 | [3] |

| 8 | H | H | H | 560 | [3] |

| 9 | OMe | H | H | 320 | [3] |

| 10 | OH | H | H | 85 | [3] |

| 11 | OH | Methyl | Methyl | 15 | [3] |

Binding affinities are expressed as Ki values, where a lower value indicates higher affinity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine and the canonical signaling pathways of the D2 and 5-HT1A receptors.

Caption: Experimental workflow for the derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.

Caption: Canonical signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.

References

- 1. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction